molecular formula C14H20N6OS B6812611 N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6812611
M. Wt: 320.42 g/mol
InChI Key: QOBZLQCYPGEJBI-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and piperazine moieties

Properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-18-13(2-3-17-18)8-15-14(21)20-6-4-19(5-7-20)9-12-10-22-11-16-12/h2-3,10-11H,4-9H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBZLQCYPGEJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)N2CCN(CC2)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole moiety: Starting with 2-methylpyrazole, the compound is synthesized through cyclization reactions involving hydrazine and 1,3-diketones.

    Thiazole synthesis: The thiazole ring is formed by the reaction of α-haloketones with thioamides.

    Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the pyrazole and thiazole intermediates with piperazine under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylpyrazol-3-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of pyrazole, thiazole, and piperazine moieties, which confer distinct chemical and biological properties. Its structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

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